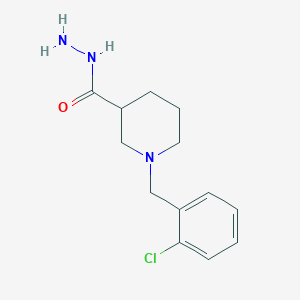![molecular formula C12H10F2O5 B3338061 Methyl 4-[3-(difluoromethoxy)phenyl]-2,4-dioxobutanoate CAS No. 832741-03-4](/img/structure/B3338061.png)
Methyl 4-[3-(difluoromethoxy)phenyl]-2,4-dioxobutanoate
Descripción general
Descripción
“Methyl 4-[3-(difluoromethoxy)phenyl]-2,4-dioxobutanoate” is an organic compound with the molecular formula C12H10F2O5 . It has a molecular weight of 272.2 g/mol . This compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of “Methyl 4-[3-(difluoromethoxy)phenyl]-2,4-dioxobutanoate” consists of a methyl ester group attached to a 4-[3-(difluoromethoxy)phenyl]-2,4-dioxobutanoate moiety . The difluoromethoxy group is a key functional group in this molecule, contributing to its unique chemical properties.Physical And Chemical Properties Analysis
“Methyl 4-[3-(difluoromethoxy)phenyl]-2,4-dioxobutanoate” has a molecular weight of 272.2 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Aplicaciones Científicas De Investigación
1. Synthesis and Reaction Studies
Methyl 4-[3-(difluoromethoxy)phenyl]-2,4-dioxobutanoate has been studied for its reaction capabilities with various compounds. For instance, Pryadeina et al. (2006) explored the reactions of fluorinated 2,4-dioxoesters with aromatic aldehydes, yielding compounds with potential pharmaceutical applications (Pryadeina et al., 2006). Similarly, Yurttaş et al. (2022) investigated the synthesis of thiazole derivatives using a related compound, highlighting its utility in creating new chemical entities with potential biological activities (Yurttaş, Evren, & Özkay, 2022).
2. Antimicrobial and Biological Screening
The compound has been a key intermediate in the synthesis of various derivatives with antimicrobial properties. Siddiqui et al. (2013) synthesized novel derivatives from a similar compound, which were then tested for antibacterial and antifungal activities, demonstrating its potential in developing new antimicrobial agents (Siddiqui, Idrees, Khati, & Dhonde, 2013).
3. Physicochemical and Pharmacokinetic Studies
The physicochemical properties of derivatives of Methyl 4-[3-(difluoromethoxy)phenyl]-2,4-dioxobutanoate have been studied to understand their pharmacokinetic profiles. This includes assessments of druglikeness, toxicity, and target predictions, which are essential for the development of pharmaceutical compounds. For example, the study by Kumar et al. (2021) on a pyrazole derivative provides insights into the compound's potential as a pharmacological agent (Naveen et al., 2021).
4. Synthesis of Novel Compounds and Derivatives
Researchers have utilized Methyl 4-[3-(difluoromethoxy)phenyl]-2,4-dioxobutanoate in the synthesis of a variety of novel compounds. These studies not only contribute to the field of synthetic chemistry but also open doors to new therapeutic agents. For instance, Mar'yasov et al. (2016) synthesized a series of compounds using a related compound, indicating its versatility in chemical synthesis (Mar'yasov, Davydova, Sheverdov, Nasakin, & Gein, 2016).
Safety And Hazards
The safety data sheet for a related compound, “4-(Difluoromethoxy)phenyl isocyanate”, indicates that it may cause skin irritation, serious eye irritation, allergic skin reaction, and respiratory irritation . It’s toxic if swallowed, in contact with skin, or if inhaled . Similar precautions should be taken when handling “Methyl 4-[3-(difluoromethoxy)phenyl]-2,4-dioxobutanoate”.
Propiedades
IUPAC Name |
methyl 4-[3-(difluoromethoxy)phenyl]-2,4-dioxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2O5/c1-18-11(17)10(16)6-9(15)7-3-2-4-8(5-7)19-12(13)14/h2-5,12H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKCCHJPKIEDSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CC(=O)C1=CC(=CC=C1)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501220626 | |
| Record name | Methyl 3-(difluoromethoxy)-α,γ-dioxobenzenebutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501220626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[3-(difluoromethoxy)phenyl]-2,4-dioxobutanoate | |
CAS RN |
832741-03-4 | |
| Record name | Methyl 3-(difluoromethoxy)-α,γ-dioxobenzenebutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832741-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-(difluoromethoxy)-α,γ-dioxobenzenebutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501220626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-(3-(difluoromethoxy)phenyl)-2,4-dioxobutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(2,3-Dichlorophenoxy)methyl]benzohydrazide](/img/structure/B3337982.png)
![3-[chloro(difluoro)methyl]-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B3337985.png)
![3-[(2-Chloro-5-methylphenoxy)methyl]benzohydrazide](/img/structure/B3337988.png)

![3-[(4-Chloro-2-methylphenoxy)methyl]benzoic acid](/img/structure/B3338009.png)
![Methyl 4-[(3-methyl-4-nitrophenoxy)methyl]benzoate](/img/structure/B3338016.png)
![2-({5-[2-(4-chlorophenyl)cyclopropyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B3338026.png)


![Methyl 5-[(2,3,5-trimethylphenoxy)methyl]furan-2-carboxylate](/img/structure/B3338065.png)

![4-[(2,4-Dimethylphenoxy)methyl]benzohydrazide](/img/structure/B3338075.png)
![Methyl 5-[(2-chloro-5-nitrophenoxy)methyl]furan-2-carboxylate](/img/structure/B3338080.png)